Cas no 1932043-29-2 (tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate)

Technical Introduction: tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a chiral bicyclic lactam derivative with a rigid [2.2.2] ring system, offering a versatile scaffold for asymmetric synthesis and medicinal chemistry applications. Its stereochemically defined structure, featuring a tert-butoxycarbonyl (Boc) protecting group, enhances stability and facilitates selective deprotection under mild acidic conditions. The strained bicyclic framework and embedded carbonyl functionality make it a valuable intermediate for constructing complex heterocycles or peptidomimetics. Its high purity and defined stereochemistry ensure reproducibility in synthetic routes, while its compatibility with diverse reaction conditions broadens its utility in pharmaceutical research and fine chemical synthesis.
tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate structure
1932043-29-2 structure
Product Name:tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No:1932043-29-2
MF:C12H19NO3
MW:225.284163713455
MDL:MFCD28502534
CID:4629938
PubChem ID:97009744
Update Time:2025-05-20

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
    • MFCD28502534
    • AS-53301
    • AKOS027425140
    • (1S,4S)-2-Boc-2-azabicyclo[2.2.2]octan-5-one
    • tert-butyl(1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
    • 1932043-29-2
    • t-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
    • (1S,4S)-tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
    • CS-0048668
    • P16303
    • 1881285-41-1
    • MDL: MFCD28502534
    • Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
    • InChI Key: AUKQEIHIPOHGHN-IUCAKERBSA-N
    • SMILES: O=C1C[C@@H]2CC[C@H]1CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.6Ų

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Pricemore >>

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tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1932043-29-2)tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Order Number:A1075883
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:58
Price ($):1321.0
Email:sales@amadischem.com

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Related Literature

Additional information on tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Professional Introduction to tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 1932043-29-2)

The compound tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, identified by its CAS number 1932043-29-2, is a structurally intricate molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic amide derivative features a highly functionalized scaffold, combining a tert-butyl group with a specific stereochemistry that makes it of particular interest for its potential biological activities.

The core structure of tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is derived from a bicyclo[2.2.2]octane backbone, which is a common motif in natural products and synthetic intermediates due to its unique conformational rigidity and spatial constraints. The presence of the oxo group at the 5-position and the azabicyclic system introduces additional functional handles that can be exploited for modulating biological interactions. The stereochemistry at the 1S and 4S positions further refines the molecule's specificity, making it a promising candidate for enzyme inhibition or receptor binding studies.

In recent years, there has been growing interest in the development of novel scaffolds that mimic natural products but possess enhanced pharmacological properties. The bicyclo[2.2.2]octane core is particularly valuable because it can be engineered to fit into specific binding pockets in biological targets with high precision. The tert-butyl group at the 1-position not only contributes to steric hindrance but also serves as an anchor for further derivatization, allowing chemists to fine-tune the molecule's properties.

One of the most compelling aspects of tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is its potential as a building block for more complex pharmacophores. Researchers have leveraged similar scaffolds in the development of drugs targeting neurological disorders, cancer, and inflammatory conditions. The rigid bicyclic system provides a stable platform for interactions with biological macromolecules, while the functional groups offer opportunities for selective modifications.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in cases where enantiomeric excess can significantly impact biological activity. The (1S,4S) configuration of this compound suggests that it may exhibit unique interactions compared to its enantiomers or racemic mixtures. This specificity is often critical for achieving desired therapeutic effects while minimizing off-target side effects.

The carboxylate functionality at the 2-position provides an acidic proton that can be exploited for pH-dependent drug delivery systems or for covalent binding strategies. Such features are particularly relevant in targeted therapies where precise control over drug release and localization is essential. Additionally, the oxo group can participate in hydrogen bonding interactions, further enhancing binding affinity to biological targets.

The synthesis of tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the azabicyclo[2.2.2]octane ring system typically requires multi-step sequences involving cyclization reactions and stereocontrol techniques such as diastereoselective aldol additions or transition-metal-catalyzed cycloadditions. The introduction of the tert-butyl group and subsequent functionalization at the 5-position demands careful consideration to maintain regioselectivity and stereochemical integrity.

In conclusion, tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate represents a sophisticated molecular entity with significant potential in pharmaceutical research and development. Its unique structural features—comprising a rigid bicyclic backbone, specific stereochemistry, and multiple functional handles—make it an attractive scaffold for designing novel bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1932043-29-2)tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
A1075883
Purity:99%
Quantity:1g
Price ($):1321.0
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